molecular formula C9H7BrN2O2 B8025631 Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Cat. No.: B8025631
M. Wt: 255.07 g/mol
InChI Key: XBUOAVCTXPNIOT-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a brominated heterocyclic organic compound It belongs to the pyrrolopyridine family, which consists of fused pyrrole and pyridine rings

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available 1H-pyrrolo[3,2-c]pyridine derivatives.

  • Bromination: The bromination step involves the introduction of a bromine atom at the 6-position of the pyrrolopyridine ring. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.

  • Carboxylation: The carboxylation step involves the introduction of the carboxylate group at the 2-position. This can be done using reagents like methyl chloroformate or dimethyl carbonate under appropriate reaction conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the molecule.

  • Substitution: Substitution reactions can occur at the bromine position or other reactive sites on the pyrrolopyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Bromoalkanes, amines, and other reduced derivatives.

  • Substitution Products: Substituted pyrrolopyridines with different functional groups.

Scientific Research Applications

Chemistry: Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is used as a building block in organic synthesis. It can be employed in the construction of complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has shown potential as a biological probe in studying enzyme mechanisms and receptor binding. It can be used to investigate the interactions between small molecules and biological targets.

Medicine: This compound is being explored for its therapeutic potential. It may serve as a lead compound in the development of new drugs for various diseases, including cancer and inflammatory disorders.

Industry: In the chemical industry, it is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: This compound is structurally similar but differs in the position of the bromine atom.

  • Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Another structurally similar compound with a different ring fusion pattern.

  • Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: Similar to the compound but with a different ring fusion pattern.

Uniqueness: Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of the bromine atom at the 6-position, which can influence its reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-2-5-4-11-8(10)3-6(5)12-7/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUOAVCTXPNIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CN=C(C=C2N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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